5Ac-Sucrose

Description

Historical Context of Sucrose (B13894) Acylation Studies

The scientific investigation of sucrose acylation dates back to the late 19th century. One of the earliest mentions of a sucrose ester was in 1880 by Herzfeld, who described the preparation of sucrose octaacetate, the fully acetylated derivative of sucrose. This was followed by the synthesis of other fully substituted sucrose esters, such as sucrose octapalmitate and sucrose octastearate, in 1921.

Early synthesis methods often involved classical condensation reactions, for example, reacting sucrose with an acid chloride in a solvent like pyridine (B92270). However, these early chemical approaches faced significant challenges. They often produced low yields of dark-colored products that required extensive purification. Furthermore, the processes frequently used toxic solvents, which hindered their commercial viability. These initial studies highlighted a fundamental difficulty in sucrose chemistry: the presence of eight different hydroxyl groups with similar reactivity, which leads to mixtures of products with varying degrees of esterification and different acylation positions. This complexity spurred the drive towards more controlled and selective synthesis methods.

Significance of Regioselective Sucrose Modification in Carbohydrate Chemistry

Sucrose is a disaccharide with three primary and five secondary hydroxyl groups, all of which can be acylated. The ability to selectively modify just one or a specific few of these hydroxyl groups—a concept known as regioselectivity—is of paramount importance in modern carbohydrate chemistry. Controlling the exact position of chemical modification allows chemists to precisely tailor the properties of the resulting sucrose derivative.

Regioselective acylation is crucial for synthesizing a wide array of functional molecules. For instance, sucrose monoesters, where only one hydroxyl group is acylated with a fatty acid, are widely used as non-ionic, biodegradable surfactants and emulsifiers in the food, cosmetic, and pharmaceutical industries. tandfonline.com The specific position of the acyl chain dramatically influences the compound's surface-active properties. tandfonline.com

Furthermore, selectively modified sucrose derivatives serve as critical intermediates in the synthesis of other complex and valuable compounds. researchgate.net A notable example is the production of the high-intensity artificial sweetener sucralose (B1001), which requires the synthesis of a specific penta-acetyl sucrose precursor. The challenge lies in developing chemical or enzymatic methods that can distinguish between the different hydroxyl groups with high precision, thus avoiding cumbersome protection and deprotection steps that are common in traditional carbohydrate synthesis. Research has focused extensively on understanding the relative reactivity of sucrose's hydroxyl groups and developing catalysts and conditions to control the outcome of acylation reactions.

Table 1: Relative Reactivity of Sucrose Hydroxyl Groups to Acylation This table presents the order of reactivity of the different hydroxyl groups on the sucrose molecule during acylation, as determined in a specific kinetic study. The reactivity is shown relative to the most reactive group (OH-6').

| Position of Hydroxyl Group | Relative Reactivity | Group Type |

|---|---|---|

| 6' | 1.00 | Primary |

| 6 | 0.84 | Primary |

| 1' | 0.31 | Primary |

| 3 | 0.25 | Secondary |

| 4 | 0.23 | Secondary |

| 2 | 0.13 | Secondary |

| 4' | 0.11 | Secondary |

| 3' | 0.09 | Secondary |

Overview of Academic Research Trajectories for 5Ac-Sucrose

Academic research on "this compound" does not focus on a single molecule but rather on the synthesis and characterization of various penta-O-acetyl-sucrose isomers. These compounds are primarily investigated as key intermediates for producing other high-value sucrochemicals. researchgate.net

A major research trajectory involves the development of synthetic pathways to specific penta-acetylated isomers, which is a significant chemical challenge. One prominent route starts with the readily available sucrose octaacetate (SOA) and employs selective deacetylation. Researchers have explored enzymatic methods to precisely remove three acetyl groups from SOA to yield a penta-acetylated product. For example, the preparation of 2,3,6,3',4'-penta-O-acetyl sucrose, a precursor to sucralose, can be achieved through the sequential hydrolysis of SOA using different enzymes like alcalase and lipase (B570770).

Another significant synthetic strategy involves a "bottom-up" approach, starting with sucrose and using protecting groups. In this method, the most reactive hydroxyl groups (typically the three primary ones at positions 6, 1', and 6') are first blocked with a bulky chemical group, such as a trityl group. The remaining five secondary hydroxyls are then acetylated. Subsequent removal of the trityl groups yields a penta-acetyl sucrose derivative. A critical step in some of these syntheses is a controlled acetyl migration, where an acetyl group moves from one position to another (e.g., from C4 to C6) to yield the desired isomer.

Table 2: Examples of Researched Penta-Substituted Sucrose Derivatives This table lists some of the specific penta-acetylated sucrose isomers and related compounds that have been synthesized and characterized in academic research.

| Compound Name | Common Abbreviation | Significance / Research Focus | Reference |

|---|---|---|---|

| 2,3,6,3',4'-Penta-O-acetyl sucrose | 6-PAS | Key intermediate in the synthesis of sucralose. | |

| 2,3,4,3',4'-Penta-O-acetyl sucrose | - | Isomer formed during acetyl migration studies. | |

| 2,3,3',4,4'-Penta-O-methyl sucrose | - | Synthesized to study acetyl migration from a tri-O-trityl-penta-O-acetyl sucrose precursor. | cdnsciencepub.com |

| 2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose | - | Investigated for potential antimicrobial and antioxidant properties. | smolecule.com |

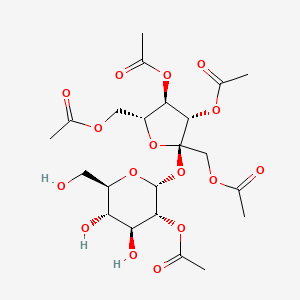

Structure

3D Structure

Properties

CAS No. |

149057-51-2 |

|---|---|

Molecular Formula |

C22H32O16 |

Molecular Weight |

552.5 g/mol |

IUPAC Name |

[(2R,3R,4S,5R)-3,4-diacetyloxy-5-[(2R,3R,4S,5S,6R)-3-acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate |

InChI |

InChI=1S/C22H32O16/c1-9(24)31-7-15-18(33-11(3)26)20(35-13(5)28)22(37-15,8-32-10(2)25)38-21-19(34-12(4)27)17(30)16(29)14(6-23)36-21/h14-21,23,29-30H,6-8H2,1-5H3/t14-,15-,16-,17+,18-,19-,20+,21-,22-/m1/s1 |

InChI Key |

XCWXTSUUVWUERP-TXMBSKIZSA-N |

SMILES |

CC(=O)OCC1C(C(C(O1)(COC(=O)C)OC2C(C(C(C(O2)CO)O)O)OC(=O)C)OC(=O)C)OC(=O)C |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@](O1)(COC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)(COC(=O)C)OC2C(C(C(C(O2)CO)O)O)OC(=O)C)OC(=O)C)OC(=O)C |

Synonyms |

2,1',3',4',6'-penta-O-acetylsucrose 5Ac-sucrose |

Origin of Product |

United States |

Synthetic Methodologies for 5ac Sucrose and Its Analogs

Regioselective Chemical Acylation Strategies for Sucrose (B13894) to Yield 5Ac-Sucrose

The synthesis of this compound is complicated by the presence of eight hydroxyl groups on the sucrose molecule, each with varying reactivity. Achieving regioselectivity to specifically acylate the C-5 hydroxyl group requires carefully designed chemical strategies.

Protecting Group Strategies in Sucrose Acylation

Protecting group chemistry is a cornerstone of carbohydrate synthesis, enabling the selective modification of one hydroxyl group over others. rsc.org In the context of this compound synthesis, protecting groups are employed to temporarily block more reactive hydroxyl groups, directing the acylation to the desired C-5 position.

Common strategies involve the use of bulky protecting groups, such as trityl and silyl (B83357) ethers, which preferentially react with the sterically less hindered primary hydroxyl groups (C-6, C-1', and C-6'). rsc.org For instance, a method for preparing 5-acetyl sucrose involves first reacting sucrose with triphenylmethyl chloride to form 3-trityl sucrose. The remaining hydroxyl groups are then acetylated, followed by hydrolysis to yield 5-acetyl sucrose. Another approach utilizes the formation of 6,1',6'-tri-O-trityl sucrose, followed by acetylation of the remaining free hydroxyls and subsequent removal of the trityl groups. google.com

Ester protecting groups like acetyl (Ac), benzoyl (Bz), and pivaloyl (Piv) are also widely used. highfine.com These are typically introduced using an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270). highfine.com The selective removal of these groups can be achieved by taking advantage of their different hydrolysis rates. highfine.com For example, an acetyl group can be selectively removed in the presence of a more stable pivaloyl group. highfine.com

Cyclic protecting groups, such as acetals and ketals, are used to protect diols. highfine.com Benzylidene and isopropylidene (acetonide) groups are common examples that can restrict the conformation of the sugar ring, influencing the stereoselectivity of subsequent reactions. highfine.com

The strategic use of multiple, orthogonal protecting groups allows for their selective removal under different conditions, which is crucial in complex syntheses. numberanalytics.com For example, a tert-butyldimethylsilyl (TBS) group can be removed with a fluoride (B91410) source, while a benzyloxycarbonyl (Cbz) group is cleaved by hydrogenolysis, allowing for sequential deprotection. numberanalytics.com

Table 1: Common Protecting Groups in Sucrose Acylation

| Protecting Group | Type | Common Reagents for Introduction | Common Reagents for Removal | Selectivity/Application |

|---|---|---|---|---|

| Trityl (Tr) | Ether | Triphenylmethyl chloride, Pyridine | Mild acid (e.g., HCl in organic solvent) | Primary hydroxyls (6, 1', 6') |

| tert-Butyldimethylsilyl (TBS) | Silyl Ether | TBS-Cl, Imidazole | Tetrabutylammonium fluoride (TBAF) | Primary hydroxyls, orthogonal to many other groups |

| Acetyl (Ac) | Ester | Acetic anhydride, Pyridine | Base (e.g., NaOMe in MeOH), Enzymes | General hydroxyl protection, can be selectively removed |

| Benzoyl (Bz) | Ester | Benzoyl chloride, Pyridine | Stronger base than for acetyls | More stable than acetyls, useful for differential protection |

Direct Regioselective Acylation Approaches

Enzymatic catalysis offers a powerful tool for direct acylation. Lipases, in particular, have been shown to catalyze the regioselective acylation of sucrose. For example, lipase (B570770) from Humicola lanuginosa can be used for the synthesis of 6-O-lauroylsucrose and 6-O-palmitoylsucrose with high regioselectivity. nih.gov Similarly, the protease subtilisin has been used for the acylation of sucrose in dimethylformamide (DMF), showing selectivity for the C-1' hydroxyl group.

Chemical methods for direct acylation often rely on controlling reaction conditions or using specific reagents. For instance, the use of dibutylstannylene acetal (B89532) intermediates can direct acylation to the 6-OH and 6,3'-di-OH positions. Transesterification reactions using vinyl esters, such as vinyl acetate (B1210297), provide another route to acetylate sucrose, although the regioselectivity can be variable.

Synthesis of this compound Isomers and Positional Derivatives

The synthesis of various acetylated sucrose isomers is crucial for understanding structure-activity relationships and for providing building blocks for more complex molecules.

Preparation of Mono- and Poly-acetylated Sucrose Regioisomers

The synthesis of different mono- and poly-acetylated sucrose regioisomers can be achieved through both chemical and enzymatic methods. Chemical synthesis often starts from sucrose octaacetate, the fully acetylated derivative of sucrose. google.com Selective deacetylation of sucrose octaacetate can yield various hepta- and hexa-O-acetyl sucroses. For instance, enzymatic deacetylation of octa-O-acetylsucrose using different lipases and proteases can produce specific hepta-O-acetylsucroses, such as the 2,3,4,6,3',4',6'-hepta-acetate or the 2,3,4,1',3',4',6'-hepta-acetate. nih.gov Further enzymatic hydrolysis can lead to hexa-acetates. nih.gov

Direct chemical acylation of sucrose can also lead to mixtures of regioisomers. The distribution of these isomers is dependent on the reaction conditions, including the solvent, base, and acylating agent used. For example, enzymatic acylation of sucrose can afford 1'-O-acylsucrose and 6-O-acylsucrose.

Table 2: Examples of Synthesized Acetylated Sucrose Isomers

| Compound Name | Number of Acetyl Groups | Synthetic Method | Reference |

|---|---|---|---|

| Sucrose Octaacetate | 8 | Acetylation of sucrose with acetic anhydride | google.com |

| 2,3,4,6,1',3',6'-Hepta-O-acetyl sucrose | 7 | Deacetylation of sucrose octaacetate | google.com |

| 2,3,4,6,1',6'-Hexa-O-acetylsucrose | 6 | Selective deacetylation with primary amines | |

| 2,3,6,1',3'-Penta-O-acetyl sucrose | 5 | Enzymatic deacetylation of sucrose octaacetate | google.com |

| 2,3,1',3',4'-Penta-O-acetyl sucrose | 5 | Enzymatic deacetylation of sucrose octaacetate | google.com |

| 6-O-Lauroylsucrose | 1 (Lauroyl group) | Enzymatic transesterification | nih.gov |

Synthesis of Multifunctionalized Sucrose Derivatives Incorporating the this compound Moiety

The this compound moiety can serve as a key intermediate for the synthesis of more complex and multifunctionalized sucrose derivatives. These derivatives are explored for a wide range of applications, from surfactants to potential therapeutics. researchgate.net

For example, new sucrose derivatives with amino acid and acrylic groups have been synthesized from '3-ketosucrose', which can be accessed from intermediates related to acetylated sucrose. These derivatives include aminoacyl and peptide conjugates, as well as building blocks for polymers. Another example is the synthesis of sucrose-based surfactants through the regioselective sulfonation of acylsucrose derivatives. This involves introducing a polar sulfate (B86663) group to improve the water solubility and surface-active properties of the sucrose esters.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. vertecbiosolvents.com These principles are increasingly being applied to the synthesis of sucrose derivatives, including this compound.

Key green chemistry strategies in this context include:

Use of Renewable Feedstocks: Sucrose itself is a renewable feedstock derived from sugar cane or sugar beet.

Catalysis: The use of catalytic reagents, especially biocatalysts (enzymes), is superior to stoichiometric reagents as it reduces waste. vertecbiosolvents.com Lipases and proteases are prime examples of biocatalysts used in the regioselective acylation and deacylation of sucrose. nih.gov

Safer Solvents and Auxiliaries: Efforts are made to replace hazardous organic solvents like pyridine and DMF with greener alternatives. This includes the use of solvent-free reaction conditions or reactions in water or solvent mixtures with reduced environmental impact. nih.gov For instance, the enzymatic synthesis of 6-O-lauroylsucrose has been successfully carried out in a mixture of 2-methyl-2-butanol (B152257) and a small amount of DMSO. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. Ultrasound-assisted synthesis is another energy-efficient method that has been applied to the synthesis of sucrose octaacetate, achieving higher yields at lower temperatures compared to conventional heating.

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product is a core principle. Direct acylation methods and catalytic approaches generally have a higher atom economy than those requiring extensive use of protecting groups.

The application of these principles not only reduces the environmental footprint of this compound synthesis but can also lead to more efficient and cost-effective processes.

Enzymatic Synthesis and Biocatalysis for Regioselective Acylation of Sucrose

The regioselective acylation of sucrose to produce specific derivatives such as sucrose pentaacetate (often referred to as this compound in a general sense) is a significant challenge due to the presence of eight hydroxyl groups with varying reactivities. Enzymatic synthesis and biocatalysis offer a powerful alternative to traditional chemical methods, providing high regioselectivity under mild reaction conditions. This section explores the enzymatic approaches for the synthesis of acylated sucrose derivatives, with a focus on strategies to achieve poly-acylated forms like pentaacetates.

Enzymatic strategies for producing sucrose acetates primarily fall into two categories: direct acylation of the sucrose molecule and, more commonly, regioselective deacylation of a fully acylated precursor like sucrose octaacetate (SOA).

Direct Enzymatic Acylation of Sucrose

Direct enzymatic acylation of sucrose typically involves enzymes such as lipases and proteases to catalyze the transfer of an acyl group from a donor to one or more of sucrose's hydroxyl groups. While highly effective for producing mono- or di-esters, achieving a specific penta-acetylated sucrose in a single step is complex.

Lipases, such as those from Candida antarctica (e.g., Novozym 435), Humicola lanuginosa, and Candida rugosa, are widely used. researchgate.net These enzymes often show a high preference for acylating the primary hydroxyl groups at positions 6, 1', and 6'. researchgate.net For instance, the lipase from Thermomyces lanuginosus is noted for its high regiospecificity for the 6-OH group. The choice of solvent is critical, as sucrose is highly polar and the acyl donors are often non-polar. Two-solvent systems, such as 2-methyl-2-butanol with dimethyl sulfoxide (B87167) (DMSO), have been developed to overcome solubility issues. In one study, using a two-solvent mixture of 2-methyl-2-butanol and DMSO (4:1 v/v), a 70% conversion of sucrose to 6-O-lauroylsucrose was achieved in 24 hours with Humicola lanuginosa lipase.

Proteases, like subtilisin, have also been employed and show a different regioselectivity, preferentially acylating the 1'-hydroxyl group of sucrose. The reaction's regioselectivity can be influenced by the hydrophobicity of the solvent and the chain length of the acyl donor. For example, more hydrophobic solvents can shift the preference from 1'-acylation towards 6-acylation.

The following table summarizes representative findings in the direct enzymatic acylation of sucrose.

| Enzyme | Acyl Donor | Solvent System | Key Findings | Reference |

| Humicola lanuginosa lipase | Vinyl laurate | 2-methyl-2-butanol/DMSO (4:1 v/v) | 70% conversion to 6-O-lauroylsucrose in 24h. | |

| Humicola lanuginosa lipase | Vinyl palmitate | 2-methyl-2-butanol/DMSO | 80% conversion to 6-O-palmitoylsucrose in 48h. | |

| Candida rugosa lipase (immobilized) | Vinyl acetate | 2-butanol/Tris-HCl buffer | Optimal two-phase system for sucrose-6-acetate synthesis. | |

| Subtilisin BPN' and Carlsberg | Vinyl esters | Pyridine | Preferential acylation at the 1'-hydroxyl group. | |

| Alkaline Protease (Bacillus pseudofirmus AL-89) | Vinyl laurate | Organic solvents | Predominant esterification at the 2-O-position. researchgate.net | researchgate.net |

Regioselective Enzymatic Deacylation of Sucrose Octaacetate (SOA)

A more prevalent and controlled method for producing specific sucrose polyacetates, including pentaacetates, is the regioselective enzymatic hydrolysis (deacylation) of sucrose octaacetate (SOA). This multi-step approach allows for the synthesis of specific isomers that are difficult to obtain through direct acylation. A variety of hydrolytic enzymes, including lipases and proteases, have been screened for their ability to selectively remove acetyl groups from the peracetylated sucrose.

Research has shown that hydrolysis can be achieved at the three primary positions (6, 1', 6') as well as the 4 and 4' secondary positions, while the 2, 3, and 3' positions are generally resistant to enzymatic hydrolysis. By selecting the appropriate enzyme and reaction conditions, or by using a sequence of different enzymes, a range of specifically protected sucrose esters can be produced.

For instance, the preparation of 2,3,6,3′,4′-penta-O-acetyl sucrose, a precursor for the artificial sweetener sucralose (B1001), can be achieved through the sequential hydrolysis of SOA using Alcalase followed by AP-6 lipase. Another study demonstrated that wheat germ lipase acting on SOA in an aqueous medium selectively removes three acetyl groups from the fructose (B13574) ring, yielding the 1', 4', 6'-tri-hydroxy pentaacetate. google.com

The table below details findings from studies on the enzymatic deacylation of sucrose octaacetate.

| Enzyme | Substrate | Solvent/Medium | Product(s) | Reference |

| Alcalase or Protease N | Sucrose Octaacetate (SOA) | Aqueous buffer | Initially 2,3,4,6,3',4',6'-hepta-acetate, then 2,3,4,6,3',4'-hexa-acetate. | |

| Lipase OF or Lipase AP6 | Sucrose Octaacetate (SOA) | Aqueous buffer | 2,3,4,1',3',4',6'-hepta-acetate. | |

| Candida lipase | Sucrose Octaacetate (SOA) | Aqueous buffer | 2,3,4,6,1',3',6'-hepta-acetate. | |

| Wheat germ lipase | Sucrose Octaacetate (SOA) | Aqueous medium | 1', 4', 6'-tri-hydroxy pentaacetate. google.com | google.com |

| Lipase AP 12 (Aspergillus niger) | 2,3,4,6,3',4'-hexa-O-acetyl sucrose | Diisopropyl ether | 6-PAS (2,3,4,3',4'-penta-O-acetyl sucrose) with 11% yield. google.com | google.com |

| Alcalase and AP-6 Lipase (sequential) | Sucrose Octaacetate (SOA) | - | 2,3,6,3′,4′-penta-acetyl sucrose. |

This strategic use of biocatalysis, particularly through regioselective deacylation, provides a sophisticated toolbox for the precise synthesis of complex molecules like sucrose pentaacetates, overcoming the inherent challenges of sucrose chemistry.

Chemical Reactivity and Transformation Pathways of 5ac Sucrose

Hydrolysis and Transacetylation Reactions of the 5-Acetyl Group

The 5-acetyl group of 5Ac-Sucrose can be selectively removed under specific conditions, a process known as hydrolysis. This reaction is typically catalyzed by acids or enzymes. tamu.eduwikipedia.org Acid-catalyzed hydrolysis breaks the ester linkage, yielding sucrose (B13894) and acetic acid. tamu.edu The fructofuranosidic linkage in sucrose is particularly susceptible to hydrolysis under acidic conditions. tamu.edu Enzymatic hydrolysis, often employing lipases or esterases, can also achieve deacetylation. tandfonline.com For instance, treatment of octa-O-acetyl-sucrose with lipase (B570770) from Candida cylindracea results in the formation of various partially acetylated sucrose derivatives. tandfonline.com

Transacetylation, or the migration of the acetyl group from one hydroxyl group to another, can also occur, particularly under alkaline conditions. This intramolecular rearrangement can lead to a mixture of acetylated sucrose isomers. The relative stability of the acetyl group at different positions dictates the equilibrium of this process.

Further Functionalization at Unprotected Hydroxyls of this compound

The presence of unprotected hydroxyl groups in this compound allows for a variety of subsequent chemical modifications. These reactions are crucial for synthesizing more complex sucrose derivatives with specific properties and functionalities.

The free hydroxyl groups of this compound can be converted to ethers or esters. Etherification is typically achieved by reacting this compound with an alkyl halide in the presence of a base, following the Williamson ether synthesis. This reaction introduces an alkyl group to one or more of the available hydroxyls.

Esterification involves the reaction of this compound with an acid chloride or acid anhydride (B1165640) to form additional ester linkages. This process can be used to introduce a wide range of acyl groups, thereby modifying the physical and chemical properties of the resulting sucrose derivative. The synthesis of sucrose esters is a significant area of research due to their applications as surfactants and emulsifiers. researchgate.nete3s-conferences.org

The hydroxyl groups of this compound can also be functionalized to form amides and urethanes. Amidation can be achieved through a multi-step process, often involving the conversion of a hydroxyl group into a better leaving group, followed by nucleophilic substitution with an amine. Urethane formation typically involves the reaction of the hydroxyl groups with an isocyanate. These transformations introduce nitrogen-containing functionalities into the sucrose backbone, opening up possibilities for creating novel materials and biologically active compounds.

Glycosylation involves the formation of a glycosidic bond between a glycosyl donor and a glycosyl acceptor. wikipedia.org In the context of this compound, its unprotected hydroxyl groups can act as glycosyl acceptors, reacting with an activated glycosyl donor to form oligosaccharides. nih.gov This reaction is a cornerstone of carbohydrate chemistry, enabling the synthesis of complex carbohydrates. wikipedia.orgbeilstein-journals.org The regioselectivity of glycosylation can be influenced by the reaction conditions and the nature of the glycosyl donor and acceptor. beilstein-journals.org For instance, protecting-group-free regioselective glycosylation of sucrose at the C3′-position has been achieved using α-F-Glc as the donor. beilstein-journals.org

Amidation and Urethane Formation

Chemo- and Regioselectivity in Reactions Involving this compound

Chemo- and regioselectivity are critical considerations in the chemical modification of this compound. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the preferential reaction at a specific position on the molecule. scribd.com

The relative reactivity of the different hydroxyl groups in sucrose is not straightforward and does not simply follow the primary versus secondary hydroxyl rule. academie-sciences.fr The hydroxyl groups at positions 2, 1', and 3' exhibit unique reactivity due to their proximity to the anomeric carbons and their involvement in intramolecular hydrogen bonding. academie-sciences.fr This inherent reactivity, combined with the directing effect of the 5-acetyl group, can be exploited to achieve selective functionalization at other positions. For example, organocatalysts have been employed to achieve site-selective acylation of carbohydrates.

The choice of reagents, catalysts, and reaction conditions plays a pivotal role in controlling the chemo- and regioselectivity of reactions involving this compound. By carefully selecting these parameters, chemists can direct the functionalization to the desired hydroxyl group, minimizing the formation of unwanted byproducts.

Stability Studies of this compound Under Various Chemical Conditions

The stability of this compound is a crucial factor in its synthesis, storage, and application. Like sucrose itself, this compound is susceptible to degradation under certain conditions.

Under acidic conditions, the primary degradation pathway is the hydrolysis of the glycosidic bond, leading to the formation of glucose and fructose (B13574) derivatives. tamu.edu The rate of this hydrolysis is dependent on pH and temperature. In the solid state, the degradation of sucrose is highly sensitive to solid-state acidity and ionic strength.

Under basic conditions, the ester linkage of the acetyl group is susceptible to hydrolysis. Furthermore, alkaline conditions can promote the migration of the acetyl group (transacetylation).

Thermal stability is another important consideration. While sucrose is relatively stable, it can caramelize and decompose at high temperatures. chem.sk The presence of the acetyl group in this compound may influence its thermal decomposition profile. Studies on sucralose (B1001), a chlorinated derivative of sucrose, have shown that it is thermally stable up to 119°C, above which decomposition occurs. scielo.br The thermal stability of sucrose can be enhanced by the addition of certain substances. For instance, the addition of sucrose to polylactic-acid–starch-based polymer composites has been shown to increase their thermal stability.

Advanced Applications and Functional Material Development Based on 5ac Sucrose

Role of 5Ac-Sucrose in Polymer Science and Bioplastics Research

The integration of sugar molecules into polymer structures is a key strategy for developing biocompatible and biodegradable materials. This compound, with its multiple reactive sites, serves as both a foundational precursor for new polymers and a functional modifier for existing ones.

This compound is a valuable precursor in the synthesis of sucrose-based polymers. The acetylation of sucrose (B13894) to form this compound is a critical modification that enhances its solubility in organic solvents, which are often used in polymerization reactions. google.com The hydroxyl groups on the sucrose molecule that are not acetylated remain available for chemical reactions, such as esterification or etherification, which are fundamental processes in forming a wide variety of sucrose polymers. cd-bioparticles.net

The synthesis of polymers from sugar-based precursors like this compound can be achieved through chemoenzymatic processes, where enzymes perform regioselective acylation followed by chemical polymerization. google.com This approach allows for precise control over the polymer's structure. For instance, this compound can be used to create polyesters, polyurethanes, and resins. mdpi.com While polymers made directly from unmodified sucrose can be rigid and difficult to process, using a modified precursor like this compound can help tailor the final properties. mdpi.com Research has shown that sucrose-based polyols, which can be derived from intermediates like this compound, are used in reactions with isocyanates to produce polyurethane foams. pcc.eu The enzymatic polymerization of glucose derived from sucrose can also produce novel polysaccharides like alpha-1,3-glucan, highlighting the versatility of sucrose derivatives as polymer precursors.

Table 1: Sucrose Derivatives as Polymer Precursors

| Sucrose Derivative | Polymerization Method | Resulting Polymer Type | Key Properties/Applications | Reference |

|---|---|---|---|---|

| This compound | Chemical Polymerization (e.g., Polycondensation) | Polyesters, Polyurethanes | Improved processability in organic solvents, precursor for functional bioplastics. | google.commdpi.com |

| Sucrose Acrylate | Free Radical Polymerization | Hydrogels | High water retention, biocompatibility, used in drug delivery systems. | cd-bioparticles.net |

| Sucrose-HDI Cooligomers | Polyaddition Reaction | Polyurethane Networks | Combines rigidity of sugar with flexibility of other segments for materials like elastomers. | mdpi.com |

| Unmodified Sucrose (with cross-linker) | Polymerization with cross-linking agents (e.g., epichlorohydrin) | Ficoll (a neutral, highly branched polymer) | Used as a density gradient agent for cell separation. | cd-bioparticles.net |

Beyond serving as a primary building block, this compound can be incorporated into other polymer systems to modify their properties and introduce new functionalities. This process, known as polymer functionalization or modification, can enhance characteristics such as thermal stability, solubility, and biocompatibility. nih.gov The introduction of the bulky and somewhat polar sucrose moiety via this compound can disrupt the regularity of a polymer chain, which can decrease crystallinity and increase flexibility. google.com

Table 2: Impact of this compound as a Modifier on Polymer Properties

| Polymer Property | Effect of Incorporating this compound | Underlying Mechanism | Reference |

|---|---|---|---|

| Crystallinity | Decreased | The bulky sucrose group disrupts the regular packing of polymer chains. | google.com |

| Biocompatibility | Increased | The sugar moiety is recognized by biological systems, reducing inflammatory responses. | nih.gov |

| Solubility | Modified | The acetyl groups and remaining hydroxyls alter the polarity, affecting solubility in different solvents. | google.com |

| Mechanical Strength | Can be improved | Acts as a cross-linking agent, particularly in starch-based bioplastics, enhancing material strength. | |

| Functionalization | Introduces reactive sites | The remaining free hydroxyl groups on the sucrose unit can be used for further chemical reactions or grafting. | nih.gov |

Precursor in Sucrose-Based Polymer Synthesis

Application in Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent bonds. this compound, with its defined three-dimensional structure and potential for various intermolecular interactions, is an interesting candidate for designing complex supramolecular architectures.

Self-assembly is a process where molecules spontaneously organize into ordered structures. Sugar-based amphiphiles, which have both hydrophilic (sugar) and hydrophobic parts, are known to self-assemble into various structures like fibers, ribbons, and gels. assemblingsugars.fr this compound, as a sucrose ester, fits the profile of a molecule that can participate in such assemblies. The interplay between hydrogen bonding from any remaining hydroxyl groups and van der Waals forces between the acetyl groups and the carbohydrate rings can drive the formation of nanostructured materials. assemblingsugars.fr

Research has demonstrated that even small, non-polymeric sugar-containing molecules can form extensive networks that entrap solvents, leading to the formation of organogels. assemblingsugars.fr The specific arrangement of the acetyl groups on the sucrose scaffold in this compound would dictate the geometry of these assemblies, influencing the morphology of the resulting nanostructures, which could range from fibrillar networks to more complex architectures. assemblingsugars.fr

Molecular recognition is the specific binding of a "guest" molecule to a complementary "host" molecule. slideshare.net This concept is central to host-guest chemistry, where hosts are designed with cavities or binding sites that are structurally and chemically complementary to a specific guest. The rigid, well-defined structure of the sucrose molecule makes it an excellent scaffold for creating host molecules.

By functionalizing sucrose with acetyl groups, as in this compound, a unique binding pocket can be created. The size, shape, and chemical nature of this pocket are determined by the placement of the acetyl groups. This allows this compound to potentially act as a selective host for small guest molecules. The binding would be governed by non-covalent interactions such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions. While the direct use of this compound in this capacity is an area for further research, the principles of molecular recognition in synthetic receptors and sugar-based systems are well-established. nih.gov The development of such systems could lead to applications in chemical sensing, catalysis, and targeted delivery systems. biosyn.com

Formation of Self-Assembled Structures

Utilization in Green Solvents and Sustainable Chemical Processes

The principles of green chemistry emphasize the use of renewable resources, reducing waste, and employing environmentally benign processes. The lifecycle of this compound aligns with these principles, positioning it as a compound of interest in the development of sustainable chemical technologies.

Sucrose, the starting material for this compound, is a readily available and renewable resource derived from sugar cane or sugar beet. wsro.orgresearchgate.net Utilizing this biomass as a feedstock for producing value-added chemicals like this compound is a core tenet of building a sustainable chemical industry and reducing dependence on fossil fuels. researchgate.netrsc.org

Table 3: Alignment of this compound Lifecycle with Green Chemistry Principles

| Green Chemistry Principle | Relevance to this compound | Reference |

|---|---|---|

| Use of Renewable Feedstocks | This compound is synthesized from sucrose, a plant-based, renewable raw material. | researchgate.netrsc.org |

| Atom Economy / Designing Safer Chemicals | Used as a building block for bioplastics, which are designed to be biodegradable and less harmful to the environment than petro-plastics. | polymerinnovationblog.com |

| Use of Catalysis | Enzymatic catalysis can be used for the synthesis of sucrose derivatives, offering high selectivity and milder reaction conditions. | cd-bioparticles.net |

| Design for Degradation | Polymers and materials derived from this compound are often designed to be biodegradable, breaking down into benign substances after their intended use. | researchgate.net |

Development of Functional Coatings and Films

The transformation of acetylated sucrose derivatives into functional coatings and films is an area of active research, driven by the need for environmentally friendly and renewable alternatives to petroleum-based products. acs.org Acetoacetylated sucrose, a closely related derivative, has been successfully used to create cross-linked films for coating applications. acs.org

These bio-based films are synthesized through a Knoevenagel condensation reaction between acetoacetylated sucrose and various aromatic dicarboxaldehydes. acs.org The process involves dissolving the reactants in a suitable solvent, such as tetrahydrofuran (B95107) (THF), with a catalyst like piperidine, and then allowing the mixture to cure at ambient temperature to form a dry film. acs.org

Research Findings on Acetoacetylated Sucrose-Based Films:

The properties of the resulting films are highly dependent on the specific aromatic dicarboxaldehyde used as a cross-linker. Detailed studies have characterized these films based on several key performance metrics. acs.org

| Property | Research Finding |

| Drying Time | The time required for the films to become tack-free varies based on the cross-linker, ranging from 1.5 to 4.5 hours. Films cured with terephthalaldehyde (B141574) demonstrated the fastest drying times. acs.org |

| Gel Content | Gel content, which indicates the extent of cross-linking, was consistently high across different formulations, generally exceeding 95%. This high percentage signifies the formation of a stable, cross-linked network. |

| Pencil Hardness | The hardness of the films, a measure of their resistance to scratching, varied from 3H to 6H depending on the aldehyde used. This range indicates good to excellent surface hardness suitable for protective coatings. acs.org |

| Adhesion | Adhesion properties, tested using a cross-hatch method, were excellent, with all tested formulations achieving the highest classification (5B). This indicates strong bonding to the substrate. acs.org |

| Flexibility | The flexibility of the films, determined by their ability to withstand bending without cracking, was found to be around 3 mm, suggesting a moderate degree of flexibility. acs.org |

| Solvent Resistance | The films exhibited excellent resistance to various solvents, including water, ethanol, and acetone, withstanding numerous rubs without failure. This is a critical property for durable coatings. acs.org |

The data in this table is based on research conducted on acetoacetylated sucrose films, which serve as a proxy for the potential properties of this compound based films.

The incorporation of acetyl groups, as seen in acetylated starch films, generally enhances the hydrophobicity of the material. This property is crucial for developing water-resistant coatings and films. conicet.gov.ar Furthermore, acetylation can improve the thermal stability and mechanical properties of the resulting films, making them more durable and resistant to degradation. researchgate.net The use of acetylated sucrose in film formulations can lead to materials with enhanced tensile strength and flexibility, making them suitable for various packaging and coating applications.

Integration into Responsive Materials Systems

"Smart" or responsive materials, which can change their properties in response to external stimuli, are at the forefront of materials science. nih.gov The integration of sugar-based compounds like this compound into these systems is a promising avenue for creating biocompatible and biodegradable responsive materials. acs.org While direct research on this compound in responsive systems is an emerging field, the principles derived from other sugar-based polymers provide a strong foundation for its potential applications.

Sugar-based polymers can be designed to respond to a variety of stimuli, including pH, temperature, and the presence of specific molecules like glucose. acs.org This responsiveness is often achieved by incorporating specific functional groups into the polymer structure that can react to changes in their environment.

Potential Stimuli-Responsive Mechanisms for this compound Based Materials:

| Stimulus | Potential Mechanism of Action |

| pH | The ester linkages of the acetyl groups in this compound can be susceptible to hydrolysis under acidic or basic conditions. This degradation can be harnessed to trigger the release of an encapsulated substance or to cause the material to break down in a controlled manner. acs.org |

| Temperature | By copolymerizing this compound with temperature-responsive polymers, it is possible to create materials that exhibit a lower critical solution temperature (LCST). Below this temperature, the polymer is soluble, while above it, it becomes insoluble and precipitates. This phase transition can be used in various applications, including controlled drug delivery and smart surfaces. |

| Enzymes | The sucrose backbone of this compound can be targeted by specific enzymes. This enzymatic degradation can be used as a highly specific trigger for material response in a biological environment. |

| Glucose | While not an intrinsic property of this compound itself, it can be functionalized with moieties like boronic acid. Boronic acids can reversibly bind with diols, such as glucose, leading to changes in the material's hydrophilicity and structure. This allows for the development of glucose-responsive systems. thegoodscentscompany.com |

The development of responsive materials from this compound would likely involve its use as a monomer or a cross-linking agent in the synthesis of more complex polymer architectures. For instance, this compound could be further modified to include polymerizable groups, such as acrylates or methacrylates. These functionalized sucrose monomers could then be copolymerized with other monomers to create polymers with tailored responsive properties. The five acetyl groups would serve to tune the hydrophobicity and solubility of the resulting polymer, while the remaining free hydroxyl groups on the sucrose molecule offer sites for further functionalization.

The synthesis of such responsive polymers can be achieved through various controlled/living polymerization techniques, which allow for precise control over the polymer's structure and properties. nih.gov These methods are crucial for designing materials with predictable and reproducible responsive behavior. The integration of this compound into these advanced polymer systems holds significant potential for applications in biomedical devices, drug delivery systems, and smart sensors.

Mechanistic Insights into 5ac Sucrose Interactions Molecular/biochemical Focus

Molecular Recognition and Binding Mechanisms of 5Ac-Sucrose (e.g., with enzymes, proteins)

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. For sucrose (B13894), these interactions primarily involve a network of hydrogen bonds between its numerous hydroxyl groups and the amino acid residues in the binding site of a protein, such as an enzyme or a transporter. numberanalytics.commdpi.com The introduction of five acetyl groups to create this compound dramatically alters its physicochemical properties and, consequently, its molecular recognition profile.

The primary changes influencing binding are:

Reduced Hydrogen Bonding Capability: The acetylation of five hydroxyl groups eliminates their ability to act as hydrogen bond donors. This significantly weakens the interactions with protein binding sites that are evolved to recognize the dense hydroxyl-group pattern of natural sugars like sucrose.

Modified Steric Profile: The acetyl groups are bulkier than the hydroxyl groups they replace. This added bulk can create steric hindrance, preventing the this compound molecule from fitting into binding sites that are tightly shaped to accommodate sucrose.

Altered Electrostatic Potential: While the hydrogen-bond donating capacity is lost, the carbonyl oxygens of the acetyl groups can still act as hydrogen bond acceptors. This alters the molecule's electrostatic surface, changing how it orients itself within a protein's binding site.

For example, studies on acetylated monosaccharides have shown that the N-acetyl group can form additional hydrogen bonds and van der Waals contacts within a protein's binding site, enhancing affinity in some cases. However, for enzymes like sucrase, which are highly specific for sucrose, the extensive modification in this compound would likely disrupt the precise hydrogen-bonding network required for substrate binding and catalysis, potentially making it a poor substrate or an inhibitor. The recognition of acetylated sugars by bitter taste receptors in mice highlights that biological systems have evolved to recognize acetylated molecules, albeit through different mechanisms than sugar metabolism.

| Interaction Type | Unmodified Sucrose | This compound | Impact of Acetylation |

|---|---|---|---|

| Hydrogen Bond Donating | High (8 -OH groups) | Low (3 -OH groups) | Reduces binding to polar residues. |

| Hydrogen Bond Accepting | High (11 O atoms) | Very High (11 O atoms + 5 C=O groups) | Alters binding geometry; can interact with H-bond donors. |

| Hydrophobic Interactions | Low | High | Favors binding to nonpolar pockets. |

| Steric Fit in Sucrose-Specific Enzymes | High | Low | Prevents or hinders access to the active site. |

Role of the 5-Acetyl Group in Molecular Conformation and Interaction Dynamics

The five acetyl groups in this compound are not merely static additions; they profoundly influence the molecule's three-dimensional shape (conformation) and its flexibility (dynamics). The conformation of sucrose itself is relatively flexible, characterized by the dihedral angles (ϕ and ψ) of the glycosidic bond linking the glucose and fructose (B13574) rings. mdpi.com

The introduction of bulky acetyl groups imposes significant steric constraints, restricting the rotation around the glycosidic bond and altering the preferred conformation of the pyranose and furanose rings. numberanalytics.com Molecular dynamics simulations on similar acetylated sugars, like glucose pentaacetate, show that the orientation of the acetyl side groups has a major impact on molecular interactions and crystallization kinetics. The acetyl groups, being electron-withdrawing, also decrease the reactivity of the sugar, a phenomenon known as "disarming" in carbohydrate chemistry. wikipedia.org

Furthermore, the acetyl groups can participate in dynamic intramolecular interactions. A key phenomenon is acyl migration, where an acetyl group moves from one hydroxyl position to another under certain conditions. For instance, studies on tritylated-acetylated sucrose have shown that an acetyl group can migrate from the C4 to the C6 position of the glucose moiety. This migration proceeds through a cyclic transition state and demonstrates that the acetyl groups are not fixed, influencing the molecule's reactivity and the isomeric distribution over time. This dynamic behavior is crucial, as the specific substitution pattern defines the molecule's biological and chemical identity.

Enzymatic Transformations Involving this compound as Substrate or Inhibitor

While this compound is not a typical natural substrate for most enzymes, it is directly involved in specific enzymatic transformations, primarily as a product of regioselective deacetylation or as a potential inhibitor of certain hydrolases.

This compound as an Enzymatic Product: Research has shown that lipases and proteases can selectively remove acetyl groups from the fully acetylated sucrose octaacetate in a stepwise manner. nih.gov This enzymatic deacetylation is highly regioselective, with different enzymes favoring the removal of acetyl groups from specific positions. For example, treatment of sucrose octaacetate with wheat germ lipase (B570770) can yield 2,3,3',4,6-penta-O-acetyl-sucrose as a major product. researchgate.net Similarly, sequential hydrolysis of sucrose octaacetate with the enzymes Alcalase and lipase AP-6 can be used to prepare 2,3,6,3′,4′-penta-O-acetyl sucrose. researchgate.net These reactions are valuable because they provide a pathway to specific, partially acetylated sucrose isomers that are difficult to obtain through purely chemical methods.

| Enzyme | Starting Material | Key Products | Reference |

|---|---|---|---|

| Wheat Germ Lipase | Sucrose Octaacetate | 2,3,3',4,6-penta-O-acetyl-sucrose | researchgate.net |

| Alcalase then Lipase AP-6 | Sucrose Octaacetate | 2,3,6,3',4'-penta-O-acetyl sucrose | researchgate.net |

| Alcalase or Protease N | Sucrose Octaacetate | 2,3,4,6,3',4',6'-hepta-O-acetyl-sucrose; 2,3,4,6,3',4'-hexa-O-acetyl-sucrose | nih.gov |

| Candida Lipase | Sucrose Octaacetate | 2,3,4,6,1',3',6'-hepta-O-acetyl-sucrose | nih.gov |

This compound as a Substrate or Inhibitor: The potential for this compound to act as a substrate for other enzymes, such as glycosyltransferases, exists but would be highly dependent on the enzyme's specificity. The bulky and hydrophobic acetyl groups would likely make it a poor substrate for enzymes that have evolved to process unprotected sugars.

Conversely, this compound could act as an enzyme inhibitor. For enzymes like sucrase or invertase, which hydrolyze sucrose, this compound might bind to the active site but fail to be hydrolyzed due to its altered electronic and steric properties. This would make it a competitive inhibitor. Indeed, a specific isomer, 3,4,2',3',4'-Penta-O-acetylsucrose, has been identified as a potent inhibitor of the enzyme glycogen (B147801) phosphorylase. This demonstrates that specific isomers of this compound can have defined inhibitory roles against key enzymes in carbohydrate metabolism.

Stereochemical Implications of the 5-Acetyl Group on Molecular Behavior

Stereochemistry—the three-dimensional arrangement of atoms—is paramount in carbohydrate chemistry, and the placement of the five acetyl groups in this compound has profound implications for its molecular behavior and reactivity.

A critical concept is neighboring group participation . researchgate.net An acetyl group at a position adjacent to a reactive center, such as the C2 acetyl group relative to the anomeric C1 carbon, can directly influence the stereochemical outcome of a reaction. During a glycosylation reaction, the C2-acetyl group can attack the anomeric center as the leaving group departs, forming a cyclic acetoxonium ion intermediate. wikipedia.orgresearchgate.net This intermediate effectively blocks one face of the sugar ring, forcing an incoming nucleophile (the glycosyl acceptor) to attack from the opposite face. This mechanism reliably produces a 1,2-trans glycosidic linkage, a fundamental strategy in oligosaccharide synthesis. wikipedia.org Therefore, a this compound isomer with an acetyl group at C2 of the glucose unit would be stereochemically directed in any subsequent glycosylation reactions.

Analytical Methodologies for Characterization and Quantification of 5ac Sucrose

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in isolating 5Ac-Sucrose from reaction mixtures, byproducts, and its various isomers, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) for this compound and its Isomers

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sugars and their derivatives like this compound. mdpi.com Due to the polar nature of sugars, specialized HPLC columns and detection methods are necessary.

Separation Modes:

Normal-Phase and Hydrophilic Interaction Liquid Chromatography (HILIC): These modes are well-suited for separating polar compounds like sucrose (B13894) and its acetylated derivatives. mdpi.com A common mobile phase is a mixture of acetonitrile (B52724) and water, where a higher water content leads to faster elution. In normal-phase chromatography, the separation is based on the analyte's polar affinity with the stationary phase. mdpi.com

Reversed-Phase Chromatography: While standard C18 columns are generally not effective for retaining underivatized sugars, derivatization can make reversed-phase HPLC a viable option. lcms.cz

Ion-Exchange Chromatography: This technique can be employed, particularly high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD), which offers enhanced sensitivity and specificity for sugar analysis.

Ligand Exchange Chromatography: This method utilizes the formation of complexes between the sugar's hydroxyl groups and metal counterions on the stationary phase to achieve separation.

Detection Methods:

Since sugars like this compound lack a strong chromophore, conventional UV-Vis detection is often not feasible. derpharmachemica.com Alternative detectors are therefore employed:

Refractive Index (RI) Detector: RI detectors are commonly used for sugar analysis due to their universal response to non-UV absorbing compounds. However, they can be sensitive to temperature and pressure fluctuations.

Evaporative Light Scattering Detector (ELSD): ELSD offers near-universal detection for non-volatile and semi-volatile compounds and is compatible with gradient elution, providing better sensitivity than RI detectors in some cases. lcms.cz

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides both separation and mass information, aiding in the identification and quantification of this compound and its isomers. derpharmachemica.com

A typical HPLC method for the analysis of sucrose and related compounds might utilize an alkylamine-bonded silica (B1680970) column with a mobile phase of acetonitrile and water (e.g., 80:20 v/v) and an RI detector. The separation of isomers is a critical aspect, and HPLC has demonstrated high-resolution capacity for complex carbohydrate mixtures, enabling the distinction between different positional isomers. mdpi.com

Table 1: HPLC Parameters for Sucrose and Derivative Analysis

| Parameter | Typical Conditions | Source |

|---|---|---|

| Column | Alkylamine-bonded silica, HILIC, or Ion-Exchange | mdpi.com |

| Mobile Phase | Acetonitrile/Water mixture (e.g., 80:20 v/v) | researchgate.net |

| Detector | Refractive Index (RI), Evaporative Light Scattering (ELSD), Mass Spectrometry (MS) | mdpi.com |

| Flow Rate | 1.0 - 2.0 mL/min | researchgate.net |

| Column Temperature | 30-35 °C | researchgate.net |

Gas Chromatography (GC) of Derivatized this compound

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. However, sugars and their acetylated derivatives are generally non-volatile and thermally labile, necessitating a derivatization step to increase their volatility and thermal stability before GC analysis. thermofisher.comajrsp.com

Derivatization Process:

The most common derivatization method for sugars is acylation or silylation. thermofisher.comlibretexts.org For this compound, further derivatization of the remaining free hydroxyl groups is required. This typically involves reacting the compound with a derivatizing agent to convert the polar -OH groups into less polar, more volatile esters or ethers. thermofisher.comlibretexts.org For instance, trifluoroacetyl (TFA) derivatives can be formed, which also enhances detectability with an electron capture detector (ECD). libretexts.org An oximation step prior to derivatization can reduce the number of isomers and improve separation.

GC Analysis:

Once derivatized, the volatile this compound derivative can be separated on a GC column, often a mid-polarity phase like a cyanopropylphenyl polysiloxane column, and detected. thermofisher.com The most common detector for this purpose is the Flame Ionization Detector (FID). ajrsp.com Coupling GC with Mass Spectrometry (GC-MS) provides definitive identification of the separated components based on their mass spectra. chromforum.org It is important to note that derivatization can sometimes lead to the formation of multiple anomeric peaks for a single sugar, which must be accounted for in quantitative analysis by summing the areas of all relevant peaks. chromforum.org

Table 2: GC Derivatization and Analysis Steps for Sugars

| Step | Description | Source |

|---|---|---|

| Derivatization | Conversion of polar hydroxyl groups to volatile esters or ethers (e.g., silylation, acetylation). | thermofisher.comlibretexts.org |

| Reagents | N-Methyl-bis(trifluoroacetamide) (MBTFA), Trimethylsilyl (TMS) reagents. | thermofisher.com |

| Column | Mid-polarity columns (e.g., 14% cyanopropylphenyl polysiloxane). | thermofisher.com |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS). | ajrsp.comchromforum.org |

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative and semi-quantitative analysis of sugars. ontosight.aibsdf-assbt.org It is particularly useful for monitoring the progress of reactions, identifying fractions, and assessing the purity of this compound.

Methodology:

In TLC, a sample is spotted onto a plate coated with a stationary phase, typically silica gel. bsdf-assbt.org The plate is then developed in a chamber containing a suitable mobile phase. For sugars, a common solvent system consists of a mixture of chloroform, acetic acid, and water. bsdf-assbt.org The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. After development, the separated spots are visualized using a spraying reagent, such as a mixture of diphenylamine, aniline, and orthophosphoric acid, followed by heating. bsdf-assbt.org The Rf value (retention factor) of the spots can be compared to standards for identification. For semi-quantitative analysis, the intensity and size of the spots can be compared to those of known standards, or the spots can be analyzed using a densitometer or image analysis software. bsdf-assbt.orgnih.gov

Table 3: Typical TLC System for Sugar Analysis

| Component | Description | Source |

|---|---|---|

| Stationary Phase | Silica gel 60 pre-coated plates | bsdf-assbt.orgnih.gov |

| Mobile Phase | Propanol/Water/Butanol or Chloroform/Acetic Acid/Water mixtures | bsdf-assbt.orgnih.gov |

| Visualization Reagent | Diphenylamine/Aniline/Phosphoric acid in acetone | bsdf-assbt.org |

| Application | Qualitative identification, purity checks, reaction monitoring | ontosight.ai |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound, providing detailed information about its molecular framework, connectivity, and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation of this compound (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed molecular structure of organic compounds, including oligosaccharides and their derivatives like this compound. ajchem-a.com It provides information on the chemical environment of individual atoms (¹H and ¹³C) and their connectivity.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (providing information about adjacent protons). For this compound, the signals for the acetyl group protons would be distinct from the sugar ring protons. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum shows the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals help to identify the types of carbon atoms (e.g., carbonyl, anomeric, ring carbons).

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all the proton and carbon signals and establishing the connectivity within the molecule. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range correlations between protons and carbons, which is essential for determining the position of the acetyl group on the sucrose backbone. mdpi.com Modern NMR techniques are so precise that they can be used for the quantitative analysis of sugars in complex mixtures with minimal sample preparation.

The structural elucidation of this compound would involve a detailed analysis of these NMR spectra to confirm the sucrose skeleton and pinpoint the location of the acetyl group at the C-5 position of the glucose moiety.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (LC-MS, MS/MS)

Mass Spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. thermoscientific.com

Molecular Weight Determination: MS provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the confirmation of the molecular formula of this compound. Techniques like electrospray ionization (ESI) are commonly used to ionize the molecule for MS analysis. researchgate.net

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves selecting the molecular ion of this compound and subjecting it to fragmentation. The resulting fragment ions provide valuable structural information. The fragmentation pattern of sucrose and its isomers is well-studied. Sucrose typically fragments via glycosidic bond cleavage. In the case of this compound, the fragmentation pattern would be analyzed to confirm the presence of the acetyl group and its location by observing characteristic neutral losses and fragment ions. For example, the loss of an acetyl group (42 Da) would be a key indicator. The differentiation of positional isomers can be achieved by analyzing the unique fragmentation patterns produced by each isomer.

Combining liquid chromatography with mass spectrometry (LC-MS) is a particularly powerful approach, as it allows for the separation of this compound from other components in a mixture before it enters the mass spectrometer for analysis. derpharmachemica.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups within the this compound molecule. These methods are complementary, as their selection rules differ; a change in dipole moment is required for a vibration to be IR active, while a change in polarizability is necessary for it to be Raman active. edinst.com

Infrared (IR) Spectroscopy is particularly adept at detecting polar functional groups. In the context of this compound, the most prominent absorption bands are associated with the carbonyl (C=O) stretching of the acetate (B1210297) groups and the hydroxyl (O-H) stretching of the remaining free hydroxyl groups.

C=O Stretching: Acetylated carbohydrates exhibit a strong absorption band in the region of 1736–1773 cm⁻¹ (5.64 to 5.76 µm), which is indicative of the C=O stretching frequency of the acetyl groups. nist.gov This band is a clear marker for the presence of the acetate esters in this compound.

O-H Stretching: The presence of unacetylated hydroxyl groups in this compound will give rise to a broad absorption band in the region of 3200-3600 cm⁻¹. The position and shape of this band can be influenced by hydrogen bonding.

C-O Stretching: The C-O stretching vibrations of the acetyl groups and the sucrose backbone appear in the fingerprint region (below 1500 cm⁻¹), contributing to a complex pattern of bands that is unique to the molecule's structure. glycodata.org

CH and CH₂ Vibrations: The stretching and bending vibrations of the C-H bonds in the pyranose and furanose rings, as well as the methyl groups of the acetates, also contribute to the IR spectrum. bibliotekanauki.pl

Skeletal Vibrations: The Raman spectrum is often rich in bands corresponding to the vibrations of the carbon backbone of the sucrose molecule, providing information about its conformation. bibliotekanauki.pl

Functional Group Detection: While IR is more sensitive to polar groups, Raman spectroscopy can still detect key functional groups. For instance, tagged sucrose analogues have been synthesized with azide (B81097) or alkyne groups that show distinct peaks in the Raman silent region (around 2100-2250 cm⁻¹), allowing for their detection with minimal background interference. Although not inherently part of this compound, this demonstrates the utility of Raman for specific functional group identification.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, confirming the presence of both acetyl and hydroxyl functional groups and offering insights into its molecular structure.

Advanced Techniques for Conformation and Stereochemistry Determination

Beyond functional group identification, determining the precise three-dimensional structure, including the conformation of the sugar rings and the stereochemistry of its chiral centers, is crucial. Advanced techniques like X-ray crystallography and circular dichroism spectroscopy are indispensable for this purpose.

X-ray Crystallography Studies of Acetylated Sucrose Derivatives

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of an acetylated sucrose derivative, researchers can elucidate bond lengths, bond angles, and the conformation of the molecule in the solid state.

| Feature | Observation in Sucrose Octaacetate | Reference |

| Crystal System | Orthorhombic | wikipedia.org |

| Space Group | P2₁2₁2₁ | wikipedia.org |

| Pyranose Ring Conformation | ⁴C₁ (chair) | wikipedia.org |

| Furanose Ring Conformation | ⁴T₁ (twist) | wikipedia.org |

This table presents data for sucrose octaacetate, a related fully acetylated sucrose derivative, as a reference for what could be expected from a crystallographic study of this compound.

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

The acetate groups in this compound act as chromophores, which are necessary for a CD signal. The acetoxy group chromophore allows for CD measurements around 213 nm. cdnsciencepub.com The sign and intensity of the CD bands, known as Cotton effects, are directly related to the stereochemistry of the chiral centers and the conformation of the sucrose backbone.

Exciton-Coupled CD: When multiple chromophores are present in a chiral molecule, their electronic transitions can couple, leading to characteristic split CD signals known as an exciton (B1674681) couplet. The sign of this couplet can be used to determine the absolute configuration of the molecule. In this compound, the spatial orientation of the five acetate groups would lead to a complex but characteristic CD spectrum.

Conformational Analysis: Changes in the conformation of the sucrose molecule in solution will alter the spatial relationship between the chromophores, resulting in changes in the CD spectrum. This allows for the study of conformational equilibria.

Sugar Configuration: CD spectroscopy has been successfully used to determine the D or L configuration of sugars by analyzing their acetylated derivatives. cdnsciencepub.com This is based on the predictable relationship between the stereochemistry of the sugar and the resulting CD spectrum.

Quantitative Analysis Techniques for this compound

Accurate quantification of this compound is essential for various applications. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the most common and reliable methods for this purpose.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying components in a mixture. For sucrose esters like this compound, reversed-phase HPLC is often employed.

Methodology: A reversed-phase column (e.g., C8 or C18) is typically used with a mobile phase consisting of a mixture of organic solvents like methanol (B129727) or acetonitrile and water. Gradient elution, where the solvent composition is changed during the analysis, is often necessary to separate sucrose esters with different degrees of acetylation.

Detection: Since sucrose and its acetylated derivatives lack a strong UV chromophore, detectors like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector are commonly used. ELSD is particularly useful as it can provide a more uniform response for different sucrose esters.

Quantification: Quantification is typically achieved using an external standard method, where the peak area of this compound in the sample is compared to the peak areas of known concentrations of a this compound standard. The use of an internal standard can improve the accuracy and precision of the analysis.

Gas Chromatography (GC) can also be used for the quantification of sucrose esters, often after a derivatization step to increase their volatility.

Derivatization: Sucrose esters can be hydrolyzed to liberate sucrose, which is then further hydrolyzed to glucose and fructose (B13574). These monosaccharides are then derivatized (e.g., by silylation) to make them volatile enough for GC analysis. researchgate.netfood.gov.uk Alternatively, the intact acetylated sucrose can be analyzed after appropriate derivatization. shimadzu-webapp.eu

Detection: A Flame Ionization Detector (FID) is a common detector for GC analysis of organic compounds. Mass Spectrometry (MS) can be coupled with GC (GC-MS) for both quantification and structural confirmation based on the fragmentation pattern of the analyte. researchgate.netfood.gov.uk

Method Performance: GC-based methods have been developed with good limits of detection and quantification. For example, a GC-FID method for sucrose monoesters showed limits of detection and quantification of 2.9 and 5.7 µg/mL, respectively.

| Technique | Principle | Common Column/Stationary Phase | Common Detector | Key Considerations |

| HPLC | Separation based on polarity | Reversed-phase (C8, C18) | ELSD, RI | Gradient elution often required; suitable for direct analysis. |

| GC | Separation based on volatility | Various capillary columns | FID, MS | Derivatization is usually necessary. researchgate.netfood.gov.uk |

Computational and Theoretical Studies of 5ac Sucrose

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are cornerstones of computational chemistry, enabling the exploration of molecular motion and interactions over time. These techniques are particularly valuable for flexible molecules like sucrose (B13894) and its derivatives.

The three-dimensional structure of sucrose is inherently flexible, characterized by the orientation of its two saccharide rings (glucose and fructose) relative to each other and the rotation of its various hydroxyl and hydroxymethyl groups. openaccessgovernment.org The introduction of an acetyl group at the C5 position of the glucose moiety introduces additional steric and electronic factors that influence its conformational preferences.

Conformational analysis of 5Ac-Sucrose involves mapping its potential energy surface to identify stable, low-energy conformations (conformers) and the energy barriers between them. acs.org The energy landscape of a molecule describes all its possible conformations and their corresponding potential energies. nih.gov For a molecule as complex as this compound, this landscape is multi-dimensional, with numerous local energy minima representing stable or metastable states.

| Torsion Angle | Atoms Involved | Description | Typical Value (Crystalline State) |

|---|---|---|---|

| ϕ (phi) | O5-C1-O1-C2' | Defines the orientation of the glucose ring relative to the glycosidic oxygen. | 107.82° |

| ψ (psi) | C1-O1-C2'-O5' | Defines the orientation of the fructose (B13574) ring relative to the glycosidic oxygen. | -44.75° |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). scielo.org.mx This method is crucial in drug discovery and for understanding biological processes at a molecular level. mdpi.com

Docking simulations for acetylated sucrose derivatives can provide insights into how these compounds interact with biological targets. The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. This function estimates the free energy of binding, with lower scores typically indicating a more favorable interaction. mdpi.com The simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues in the receptor's active site. scielo.org.mx

For acetylated sucrose derivatives, docking studies can help rationalize their biological activity, for instance, by predicting their ability to inhibit specific enzymes. ekb.eg The results of such simulations can guide the synthesis of new derivatives with improved binding affinity or selectivity. Molecular dynamics simulations are often performed after docking to assess the stability of the predicted ligand-receptor complex over time.

| Interaction Type | Description | Relevance to Acetylated Sucrose |

|---|---|---|

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Hydroxyl groups and the acetyl carbonyl oxygen of this compound can act as hydrogen bond donors and acceptors. |

| Hydrophobic Interactions | The tendency of nonpolar groups to associate in an aqueous environment. | The methyl group of the acetyl moiety can engage in hydrophobic interactions within the binding pocket. |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Contribute to the overall shape complementarity and stability of the ligand-receptor complex. |

| Steric Complementarity | The matching of the ligand's shape to the binding site's shape. | The size and conformation of this compound determine how well it fits into the active site of a receptor. |

Conformational Analysis and Energy Landscapes of this compound

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure of molecules. These methods are used to predict a wide range of molecular properties with high accuracy. rsc.org

Quantum chemical methods like Density Functional Theory (DFT) are employed to investigate the electronic structure of this compound. nrel.gov These calculations can determine the distribution of electrons within the molecule, which is fundamental to understanding its stability and reactivity. nrel.govcmu.edu

Key properties derived from these calculations include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of molecular stability. researchgate.net

Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This helps predict where the molecule is likely to interact with other reagents. researchgate.net

Atomic Charges: Calculating the partial charge on each atom helps to pinpoint reactive sites. For example, it can predict which hydroxyl groups are more acidic or which carbon atoms are more susceptible to nucleophilic attack. researchgate.net

These theoretical predictions allow for a rationalization of the chemical behavior of this compound, guiding its use in synthesis or its potential metabolic fate. europa.eu

| Property | Computational Method | Implication for this compound |

|---|---|---|